Epigalantamine
Overview
Description
Epigalantamine is a natural product found in Lycoris sanguinea, Lycoris radiata, and other organisms . It has a molecular formula of C17H21NO3 .
Synthesis Analysis
Due to its complex stereochemistry, the organic synthesis of this compound proved to be a challenging task . Biotechnological techniques have emerged as an alternative and a more efficient means, since plants biosynthesize this compound and other alkaloids without difficulty .
Molecular Structure Analysis
This compound has a molecular weight of 287.35 g/mol . Its IUPAC name is (1 S ,12 S ,14 S )-9-methoxy-4-methyl-11-oxa-4-azatetracyclo [8.6.1.0 1,12 .0 6,17 ]heptadeca-6 (17),7,9,15-tetraen-14-ol .
Scientific Research Applications
Peptic Ulcer Disease Therapy : Epigam, containing antibodies to histamine, including Epigalantamine, has shown clinical efficiency and safety in treating patients with peptic ulcer disease of the stomach and duodenum associated with Helicobacter pylori infection. The study by (Bakumov et al., 2004) found it an efficient and safe preparation for combination therapy in such patients.
Histamine H4 Receptor Research : this compound's role in histamine H4 receptor (H4R) research has been highlighted, with studies focusing on its function, pharmacological profile, and therapeutic implementation. Lethbridge (2010) discussed the multidisciplinary approach to H4R research and its potential as a new drug target in the context of this compound (Lethbridge, 2010).
Pharmacokinetic and Biotransformation Studies : A study by (Maláková et al., 2007) developed a method for identifying and determining this compound and its metabolites in biological samples. This research is crucial for understanding the drug's pharmacokinetics and biotransformation.
Neurodegenerative Disease Treatment : this compound's potential in treating neurodegenerative diseases was explored by (Mihailova et al., 2010). They studied its metabolism in liver homogenates, focusing on its stereoselective properties, which are significant for understanding its therapeutic application.
Inhibitor of Histidine Decarboxylase : Research by (Rodríguez-Caso et al., 2003) found that this compound inhibits histidine decarboxylase, indicating its potential in treating inflammatory processes due to its influence on histamine release.
Periodontal Disease Treatment : A study by (Prestifilippo et al., 2012) demonstrated that histamine, including this compound, could reduce periodontitis-induced damage to submandibular glands and bone structure, suggesting its application in periodontal health.
Anti-inflammatory Effects in Atopic Dermatitis : The study by (Chiu et al., 2021) on this compound-loaded poly-γ-glutamate microneedles revealed its potential in treating atopic dermatitis due to its antioxidant and anti-inflammatory activities.
Cholinesterase Inhibition in Alzheimer’s Disease : (Thomsen et al., 2004) studied the effect of this compound on human cholinesterases, finding it significantly less potent than its parent compound, Galantamine, in inhibiting acetylcholinesterase, suggesting its potential role in Alzheimer’s disease treatment.
Mechanism of Action
Target of Action
Epigalantamine, also known as Epi-Galantamine, is a diastereoisomer of Galantamine . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Therefore, it is reasonable to infer that this compound may have similar targets.
Biochemical Pathways
The primary biochemical pathway affected by Galantamine, and likely by this compound, involves the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling, which is particularly beneficial in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .
Pharmacokinetics
Galantamine’s pharmacokinetic properties include renal clearance accounting for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively
Result of Action
The molecular and cellular effects of Galantamine’s action, and likely this compound’s, involve enhanced cholinergic neuron function and signaling due to increased acetylcholine neurotransmission . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, potentially including this compound. Epigenetic phenomena, which are mediated by DNA methylation and stable chromatin modifications, can be influenced by environmental factors . These factors can have long-lasting effects on development, metabolism, and health, sometimes even in subsequent generations . .
Biochemical Analysis
Biochemical Properties
Epigalantamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase (AChE) with an EC50 of 45.7 μM . The nature of these interactions is primarily inhibitory, affecting the activity of the enzymes it interacts with .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it increases acetylcholine, inhibits β-secretase, reduces inflammation, and scavenges free radicals .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to and inhibiting AChE, thereby increasing the levels of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained inhibition of AChE .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses can effectively inhibit AChE without causing significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. Specifically, it is involved in the metabolism of acetylcholine, where it inhibits the enzyme AChE .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-IFIJOSMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168189 | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-85-5 | |
Record name | (-)-Epigalanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epigalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epigalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1668-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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